Aqueous Solubility and Prodrug Design: BMS-986163 vs. BMS-986169
BMS-986163 is a water-soluble phosphate prodrug specifically developed to address the poor aqueous solubility of its active parent molecule, BMS-986169. This prodrug strategy was essential for enabling intravenous administration and achieving consistent, dose-dependent systemic exposure in preclinical models [1].
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Highly water-soluble; enables i.v. formulation and rapid, complete conversion to active parent in vivo [1] |
| Comparator Or Baseline | BMS-986169 (active parent): Poor aqueous solubility; unsuitable for reliable i.v. dosing [1] |
| Quantified Difference | Not explicitly quantified; qualitative assessment from drug discovery and preclinical evaluation programs [1] |
| Conditions | In vitro solubility assessment and in vivo pharmacokinetic studies in rodents [1] |
Why This Matters
This directly addresses a key limitation of the active parent molecule, BMS-986169, making BMS-986163 the sole practical option for intravenous administration in preclinical studies requiring precise control over systemic exposure and target engagement.
- [1] Vikramadithyan, R. K., et al. (2017). Preclinical Characterization of (R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169), a Novel, Intravenous, Glutamate N-Methyl-D-Aspartate 2B Receptor Negative Allosteric Modulator with Potential in Major Depressive Disorder. Journal of Pharmacology and Experimental Therapeutics, 363(3), 377–393. DOI: 10.1124/jpet.117.242784 View Source
